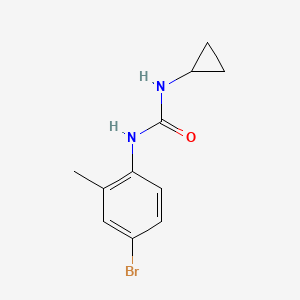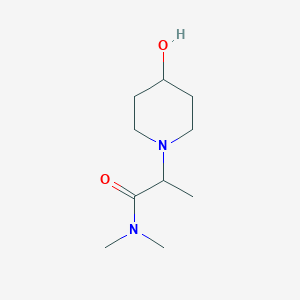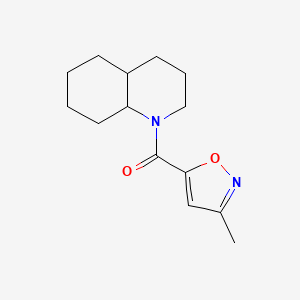
2-Anilino-1-(3-methylpiperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anilino-1-(3-methylpiperidin-1-yl)ethanone, also known as A-401, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the family of synthetic opioids and has been found to have analgesic properties.
Mecanismo De Acción
The mechanism of action of 2-Anilino-1-(3-methylpiperidin-1-yl)ethanone involves binding to the mu-opioid receptor in the brain and spinal cord. This binding results in the activation of the receptor and the subsequent release of neurotransmitters such as dopamine and serotonin, which are involved in pain relief and mood regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Anilino-1-(3-methylpiperidin-1-yl)ethanone include pain relief, sedation, and euphoria. This compound has been found to be effective in reducing pain in animal models and may have potential therapeutic applications in the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Anilino-1-(3-methylpiperidin-1-yl)ethanone in lab experiments include its potency and selectivity for the mu-opioid receptor. Additionally, this compound has been found to have a low potential for abuse and dependence compared to other opioids. The limitations of using this compound in lab experiments include its potential for respiratory depression and the need for careful dosing to avoid toxicity.
Direcciones Futuras
Future research on 2-Anilino-1-(3-methylpiperidin-1-yl)ethanone may focus on its potential use in the development of new pain medications and the treatment of opioid addiction. Additionally, further studies may be needed to explore the safety and efficacy of this compound in humans and to determine its potential for abuse and dependence. Other future directions for research may include the development of new synthesis methods for this compound and the exploration of its potential use in other areas of scientific research.
Métodos De Síntesis
The synthesis of 2-Anilino-1-(3-methylpiperidin-1-yl)ethanone involves the reaction of 3-methylpiperidine with aniline in the presence of a catalyst such as palladium on carbon. The resulting product is then oxidized using a reagent such as potassium permanganate to form the final compound.
Aplicaciones Científicas De Investigación
2-Anilino-1-(3-methylpiperidin-1-yl)ethanone has been studied for its potential use in scientific research related to pain management. It has been found to have analgesic properties and may be useful in the development of new pain medications. Additionally, this compound has been studied for its potential use in the treatment of opioid addiction.
Propiedades
IUPAC Name |
2-anilino-1-(3-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-12-6-5-9-16(11-12)14(17)10-15-13-7-3-2-4-8-13/h2-4,7-8,12,15H,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNKWXRZVRYOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylpiperidin-1-yl)-2-(phenylamino)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7516248.png)
![1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide](/img/structure/B7516250.png)



![[4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7516292.png)

![1-Methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7516307.png)
![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol](/img/structure/B7516315.png)


![2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7516349.png)
